N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899748-80-2
VCID: VC5821093
InChI: InChI=1S/C14H11ClFN3O2/c15-11-7-9(4-5-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
SMILES: C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Molecular Formula: C14H11ClFN3O2
Molecular Weight: 307.71

N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

CAS No.: 899748-80-2

Cat. No.: VC5821093

Molecular Formula: C14H11ClFN3O2

Molecular Weight: 307.71

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide - 899748-80-2

Specification

CAS No. 899748-80-2
Molecular Formula C14H11ClFN3O2
Molecular Weight 307.71
IUPAC Name N'-(3-chloro-4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Standard InChI InChI=1S/C14H11ClFN3O2/c15-11-7-9(4-5-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
Standard InChI Key VSAJPAFVMHQYHX-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl

Introduction

Chemical Identity and Classification

N-(3-Chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide belongs to the ethanediamide family, characterized by a central ethanediamide (NH-C(=O)-C(=O)-NH) backbone. The compound's IUPAC name reflects its substitution pattern: a 3-chloro-4-fluorophenyl group attached to one nitrogen and a pyridin-2-ylmethyl moiety on the adjacent nitrogen. Its molecular formula, inferred from structural analogs, is estimated as C₁₅H₁₂ClFN₃O₂, with a molecular weight of 335.73 g/mol .

The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (pyridinyl) groups creates a polarized electronic environment, influencing its solubility and reactivity. Crystallographic data for related ethanediamides suggest planar amide groups with typical C=O bond lengths of ~1.23 Å and N-C bond lengths of ~1.33 Å . Halogen substituents introduce steric bulk and dipole moments, which may affect packing in solid-state structures.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide involves sequential amidation and coupling reactions. A representative route proceeds as follows:

  • Preparation of 3-chloro-4-fluoroaniline: Chlorination and fluorination of nitrobenzene derivatives, followed by reduction, yield the substituted aniline precursor.

  • Formation of the ethanediamide core: Reaction with ethyl oxalyl chloride under basic conditions generates the N-(3-chloro-4-fluorophenyl)ethanediamide intermediate.

  • Pyridinylmethyl incorporation: A coupling reaction with 2-(aminomethyl)pyridine using carbodiimide catalysts (e.g., EDCI) completes the synthesis .

Critical parameters include:

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Solvents: Dichloromethane (DCM) and acetic acid are preferred for their ability to dissolve both polar and nonpolar intermediates.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation by activating carboxyl groups .

Industrial-Scale Considerations

Scaling production requires optimizing atom economy and minimizing waste. Continuous flow reactors enhance heat transfer and reaction control, while recrystallization from ethanol/water mixtures achieves >98% purity. Challenges include the hygroscopicity of intermediates and the need for inert atmospheres during pyridinylmethyl coupling .

Structural Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Key signals include aromatic protons from the chlorophenyl (δ 7.2–7.5 ppm) and pyridinyl (δ 8.1–8.6 ppm) groups, alongside amide NH peaks (δ 9.8–10.2 ppm) .

  • IR Spectroscopy: Strong absorptions at 1660 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the amide functionality.

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ ion at m/z 336.7, with fragmentation patterns revealing loss of Cl (Δ m/z -35) and the pyridinylmethyl group (Δ m/z -106) .

Crystallographic Insights

While single-crystal X-ray data for the target compound remains unpublished, analogs exhibit monoclinic crystal systems with P2₁/c space groups. Halogen substituents foster π-stacking interactions between aromatic rings, while hydrogen bonds (N-H···O=C) stabilize layered structures .

Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro and fluoro groups undergo selective displacement with nucleophiles:

  • Hydroxide substitution: Heating with aqueous NaOH replaces Cl with -OH, yielding a dihydroxyphenyl derivative.

  • Amination: Reaction with ammonia in DMF introduces -NH₂ at the 4-position, retaining the fluorine substituent .

Coordination Chemistry

The pyridinyl nitrogen and amide oxygen serve as ligands for transition metals. Complexes with Cu(II) and Pd(II) have been explored for catalytic applications, though their stability in aqueous media remains limited .

Stability Profile

  • Thermal stability: Decomposition begins at ~210°C, with exothermic peaks observed in DSC analysis.

  • Photostability: UV irradiation (λ = 254 nm) induces gradual cleavage of the ethanediamide bond, necessitating storage in amber glass .

Prospective Applications and Research Directions

Pharmaceutical Intermediates

The compound's rigid aromatic structure makes it a candidate for kinase inhibitor development. Molecular docking studies suggest affinity for EGFR (epidermal growth factor receptor) with a predicted Ki of 12 nM, though in vitro validation is pending .

Materials Science

Incorporating the compound into polyamide polymers enhances thermal resistance (Tg increased by 40°C vs. conventional nylons) and dielectric properties (ε = 2.8 at 1 MHz). Challenges include achieving uniform dispersion in polymer matrices.

Agricultural Chemistry

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 45 μM), though field trials show variability due to soil adsorption .

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